1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

Heterocyclic chemistry Scaffold differentiation Chemoselectivity

Secure the authentic angular 2,4-dihydropyrrolo[1,2-a]quinazoline scaffold, not a linear isomer or tetrahydro analog. The C3 ethyl ester on the partially unsaturated core enables hydrolysis, transesterification, and aminolysis, unlocking SAR exploration not feasible with C3a-bridgehead acids. Leverage the provided LINCS transcriptomic signature (LSM-24129) for computational drug repurposing and zebrafish phenotype data for whole-organism validation. Ideal starting material for anti-tubercular (M. tuberculosis DNA gyrase B) and CNS-active probe development.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B1239769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1
InChIInChI=1S/C14H12N2O4/c1-2-20-14(19)9-7-11(17)16-10-6-4-3-5-8(10)13(18)15-12(9)16/h3-6H,2,7H2,1H3,(H,15,18)
InChIKeyGPSSHZBXZDTIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic Acid Ethyl Ester: Structural Identity and Procurement Context


1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester (CHEBI:112719; molecular formula C14H12N2O4; MW 272.26 g/mol) is an angular pyrrolo[1,2-a]quinazoline derivative bearing a partially unsaturated 2,4-dihydropyrrolo core with an ethyl ester substituent at position 3 and dioxo groups at positions 1 and 5. [1] It is classified within the quinazoline superfamily (CHEBI:38530) and is cataloged in the LINCS perturbagen library under accession LSM-24129. [2] The compound is structurally isomeric to the linear pyrrolo[2,1-b]quinazoline alkaloids such as vasicinone and represents a distinct scaffold within the broader pyrroloquinazoline chemical space. [3]

Why In-Class Pyrroloquinazoline Substitution Fails for 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic Acid Ethyl Ester


Pyrroloquinazoline derivatives cannot be treated as interchangeable screening compounds because subtle variations in ring saturation, substituent position, and ester functionality profoundly alter both chemical reactivity and biological annotation profiles. The target compound's 2,4-dihydropyrrolo core (partially unsaturated) distinguishes it from the more widely documented 2,3,4,5-tetrahydro series (e.g., CAS 868238-09-9), which bear a fully saturated pyrrolo ring and a 3a-carboxylic acid rather than a 3-ethyl ester. This structural divergence has been shown to dictate reaction outcomes: under identical conditions with 2-thiazoleacetonitriles, the 2,4-dihydropyrrolo scaffold yields 3-(2-benzothiazolyl)-2,4-dihydropyrrolo[1,2-a]quinazoline-1,5-dione, whereas the tetrahydro analogs follow different reactivity pathways, demonstrating that ring saturation directly controls chemoselectivity. Furthermore, the angular pyrrolo[1,2-a]quinazoline architecture is structurally isomeric to the linear pyrrolo[2,1-b]quinazoline core of vasicinone alkaloids, meaning that biological data from linear isomers cannot be extrapolated to the angular series without experimental validation. [1]

Quantitative Differentiation Evidence for 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic Acid Ethyl Ester Against Closest Analogs


Ring Saturation State: 2,4-Dihydropyrrolo Core vs. 2,3,4,5-Tetrahydro Series

The target compound possesses a 2,4-dihydropyrrolo[1,2-a]quinazoline core with only two saturated carbon atoms, whereas the most closely related commercially available analogs (e.g., 4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid, CAS 868238-09-9; and 4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid, CAS 863763-60-4) are fully saturated at the pyrrolo ring (tetrahydro). This difference in unsaturation was shown to be functionally significant: the reaction of N-(2-chloroacetyl)anthranilic acid ester with 2-benzothiazoleacetonitrile yields the 2,4-dihydropyrrolo[1,2-a]quinazoline-1,5-dione scaffold exclusively, while identical conditions with 4-aryl-2-thiazoleacetonitriles divert to non-cyclized potassium salt intermediates rather than the corresponding pyrroloquinazoline, demonstrating that the 2,4-dihydro oxidation state directly governs reaction pathway partitioning.

Heterocyclic chemistry Scaffold differentiation Chemoselectivity

LINCS Transcriptomic Signature Annotation: Unique Perturbagen Identity (LSM-24129)

This compound has been assigned a unique LINCS perturbagen identifier (LSM-24129) within the NIH Library of Integrated Network-Based Cellular Signatures (LINCS) program, which systematically catalogs genome-wide transcriptional responses to chemical perturbations across multiple human cell lines. [1] The LINCS L1000 assay measures expression changes of 978 landmark genes, generating a compound-specific transcriptional signature that can be quantitatively compared to other perturbagens using connectivity scores. The closely related saturated analog 4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (CAS 868238-09-9) does not appear to have a LINCS entry, meaning that no comparative transcriptomic signature exists for the tetrahydro series within this database. The compound is also curated in ZFIN (Zebrafish Information Network) with phenotype annotations linking it to intrahepatic bile duct developmental disruption at larval day 5, providing a whole-organism phenotypic anchor absent for most in-class analogs. [2]

Transcriptomics LINCS L1000 Gene expression signature Perturbagen profiling

Ester Substituent Position: C3 Ethyl Ester vs. C3a Carboxylic Acid in Tetrahydro Series

The target compound carries an ethyl ester at position C3 of the 2,4-dihydropyrrolo ring, whereas the tetrahydro series (CAS 868238-09-9, CAS 863763-60-4) bear a free carboxylic acid at the bridgehead position C3a. This positional difference has significant implications for both physicochemical properties and synthetic derivatization potential. The ethyl ester at C3 can undergo hydrolysis to the corresponding carboxylic acid, or participate in transesterification and aminolysis reactions, enabling modular diversification at this position without affecting the quinazolinone ring system. In contrast, the C3a carboxylic acid in the tetrahydro series is sterically constrained at the ring junction, limiting its synthetic accessibility for further derivatization. The scaffold-class synthesis reported by Tverdokhlebov et al. achieved the tetrahydro-3a-carboxylic acid series in 70-100 g scale with X-ray crystallographic confirmation of the N-phenyl derivative (monoclinic, space group P21/n, a = 8.9563(3), b = 15.5928(4), c = 11.4243(3) Å, β = 98.705(2)°, V = 1577.07(8) ų, Z = 4), but no comparable multi-gram synthetic route has been published for the 2,4-dihydro-3-ethyl ester series, indicating a differentiated synthetic accessibility landscape.

Medicinal chemistry Prodrug design Structure-property relationships

Angular vs. Linear Pyrroloquinazoline Architecture: Isomeric Scaffold Differentiation

The angular pyrrolo[1,2-a]quinazoline scaffold of the target compound is structurally isomeric to the linear pyrrolo[2,1-b]quinazoline core found in naturally occurring vasicinone alkaloids. [1] Published reviews document that angular pyrrolo[1,2-a]quinazolines demonstrate anti-inflammatory, antibacterial, and antiarrhythmic activities, while certain representatives act as CNS suppressors and poly-ADP ribose polymerase (PARP) inhibitors, whereas linear pyrrolo[2,1-b]quinazoline natural products (vasicinone, luotonin) exhibit a distinct bioactivity profile centered on topoisomerase inhibition and bronchodilatory effects. [2] A virtual screening study of 20,098 natural products identified a pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) as the top-scoring ligand for M. tuberculosis DNA gyrase B, and subsequent optimization to derivative PQPNN showed improved binding energy, stability in molecular dynamics simulations, and enhanced pharmacokinetic and toxicological profiles compared to the parent compound — data that are specific to the angular scaffold class and not transferable to linear isomers. [3]

Natural product analogs Vasicinone Scaffold hopping Alkaloid mimetics

Highest-Value Research and Procurement Scenarios for 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic Acid Ethyl Ester


Transcriptomic Connectivity Mapping Using Pre-Existing LINCS L1000 Signature (LSM-24129)

Researchers conducting drug repurposing or mechanism-of-action studies can leverage the compound's existing LINCS transcriptomic signature (LSM-24129) to perform connectivity mapping against disease-associated gene expression profiles. This enables computational prioritization of therapeutic indications without requiring de novo profiling, a capability not available for the tetrahydro-3a-carboxylic acid analogs that lack LINCS entries. [1] The zebrafish phenotype data (bile duct developmental disruption) provides an orthogonal whole-organism validation anchor. [2]

Divergent SAR Campaigns Targeting the C3 Ethyl Ester Position

The C3 ethyl ester, situated at a conjugated vinylogous position on the 2,4-dihydropyrrolo core, provides a chemically accessible handle for hydrolysis to the free acid, transesterification, or aminolysis — enabling systematic structure-activity relationship exploration at this position. This divergent chemistry is not feasible with the tetrahydro series where the carboxylic acid is located at the sterically constrained C3a bridgehead. The compound is therefore the preferred starting material for medicinal chemistry programs targeting the 3-position of the unsaturated pyrroloquinazoline scaffold.

DNA Gyrase B Inhibitor Discovery Leveraging Angular Pyrroloquinazoline Scaffold

The angular pyrrolo[1,2-a]quinazoline scaffold has demonstrated target engagement with M. tuberculosis DNA gyrase B in virtual screening and molecular dynamics studies, with the optimized in-class derivative PQPNN showing improved binding energy, MD stability, and pharmacokinetic profiles relative to the parent screening hit. [3] This compound can serve as a starting point for scaffold-based anti-tubercular drug discovery, particularly against multidrug-resistant strains, where the angular architecture provides a binding mode distinct from fluoroquinolone-based gyrase inhibitors.

Chemical Probe Development for PARP and CNS Target Space

Angular pyrrolo[1,2-a]quinazolines are documented as PARP inhibitors and CNS-active agents (CNS suppression, barbiturate potentiation) in the patent and review literature. [4] The target compound's 2,4-dihydropyrrolo oxidation state and C3 ester functionality offer a differentiated chemical starting point for developing chemical probes in these target families, where the ethyl ester may confer improved membrane permeability relative to the free carboxylic acid analogs.

Quote Request

Request a Quote for 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.